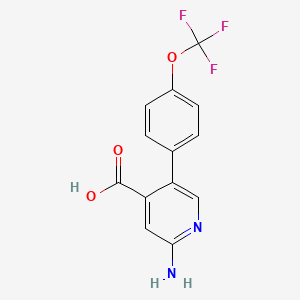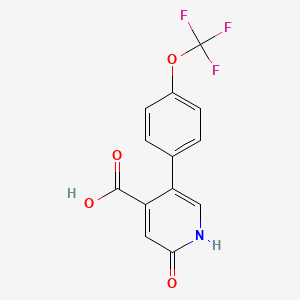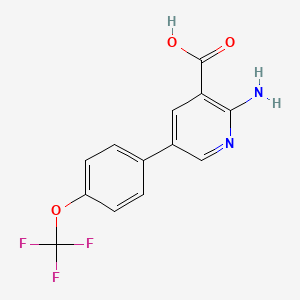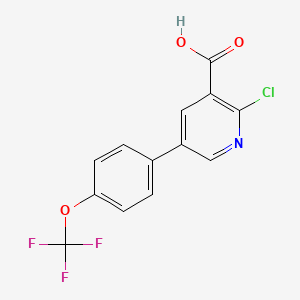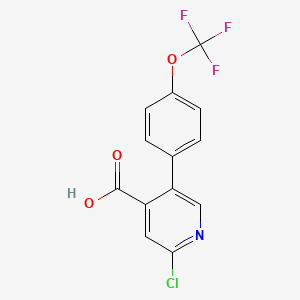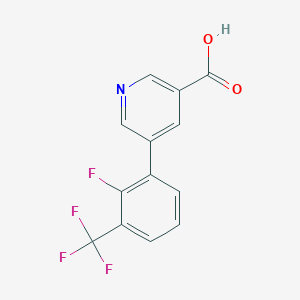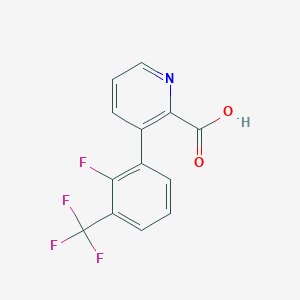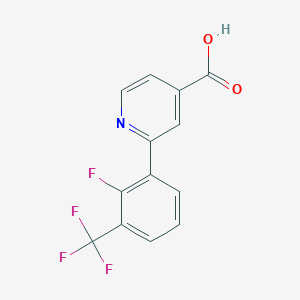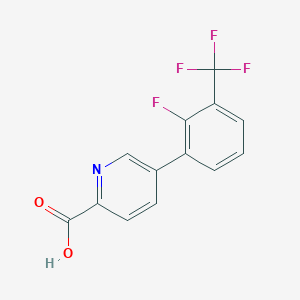
5-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid (also known as 5F-PPA) is a fluorinated phenylpicolinic acid derivative and is widely used as a research compound in the scientific community. It is a white crystalline powder and has a molecular weight of 289.3 g/mol. 5F-PPA has been used in a variety of applications, such as in the synthesis of other compounds, as a reagent in biochemical and physiological experiments, and as a tool to study the mechanism of action of certain compounds.
科学研究应用
5F-PPA has been used in a variety of scientific research applications. It has been used as a reagent in biochemical and physiological experiments to study the mechanism of action of certain compounds. It has also been used in the synthesis of other compounds, such as 2,6-difluoro-3-trifluoromethylphenylpicolinic acid. In addition, 5F-PPA has been used to study the effects of fluorinated compounds on the environment.
作用机制
The mechanism of action of 5F-PPA is not yet fully understood. However, it is believed that the fluorinated phenylpicolinic acid derivative binds to certain enzymes and receptors in the body, which can lead to changes in biochemical and physiological processes. For example, 5F-PPA has been shown to inhibit the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5F-PPA are not yet fully understood. However, it has been shown to have anti-inflammatory properties, as well as to inhibit the enzyme phosphodiesterase 4 (PDE4). In addition, it has been shown to have an effect on the expression of certain genes and proteins, as well as on the activity of certain enzymes.
实验室实验的优点和局限性
The use of 5F-PPA in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, there are also some limitations to its use in laboratory experiments. For example, it is a relatively toxic compound and must be handled with care. In addition, it is a relatively new compound, so its effects are not yet fully understood.
未来方向
The use of 5F-PPA in scientific research is still in its early stages, and there are many potential future directions for its use. For example, further research could be conducted to better understand its mechanism of action and the biochemical and physiological effects it has on the body. In addition, further studies could be conducted to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases. Finally, research could be conducted to explore the environmental effects of fluorinated compounds.
合成方法
5F-PPA can be synthesized using a variety of methods. The most common method involves the reaction of 2-fluoro-3-trifluoromethylphenol and picolinic acid. This reaction is typically carried out in an aqueous solution at a pH of 8-10 and at a temperature of 40-50 °C. The reaction is usually completed within 24 hours and yields a white crystalline product.
属性
IUPAC Name |
5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-11-8(2-1-3-9(11)13(15,16)17)7-4-5-10(12(19)20)18-6-7/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRRMTWUCYUYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393621.png)


